rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
N-Desmethyl Benztropine Hydrochloride is an analog of Benzotropine.
Scientific Research Applications
Quinine Model Study:
- A study by South et al. (1993) focused on the stereospecific aldol condensation/reduction involving the 1-azabicyclo[2.2.2.]octane moiety, which is structurally related to the compound . This research contributes to the understanding of the chemical behavior of similar bicyclic structures (South et al., 1993).
Diastereoselective Construction:
- Mahía et al. (2017) reported on the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold, demonstrating a new route for the asymmetric synthesis of related bicyclic compounds (Mahía et al., 2017).
Phenylpropanoyl Esters Study:
- Research by Ding et al. (2010) isolated unique phenylpropanoyl derivatives from Conyza canadensis, featuring a dioxabicyclo[3.2.1]octane moiety, demonstrating the potential for bioactive compounds in natural sources (Ding et al., 2010).
Potential Metabolites Study:
- Andersen et al. (1997) conducted a study on the synthesis of potential hydroxy metabolites of brain imaging agents, highlighting the relevance of the 8-azabicyclo[3.2.1]octane structure in medical imaging applications (Andersen et al., 1997).
Gold(III) Tetrachloride Salt Study:
- The study by Wood et al. (2007) on the gold(III) tetrachloride salt of a compound structurally similar to the compound , provided insights into molecular bonding and crystal structure (Wood et al., 2007).
Versatile Synthesis Method:
- A novel method for synthesizing tropane alkaloids, as described by Mao et al. (2014), is relevant due to the structural similarity to the 8-azabicyclo[3.2.1]octane framework (Mao et al., 2014).
Structural Study of Esters:
- The research by Diez et al. (1991) on esters derived from 8-azabicyclo[3.2.1]octane derivatives adds to the understanding of the structural and conformational properties of similar compounds (Diez et al., 1991).
Synthesis and Crystal Structure:
- Wu et al. (2015) investigated the synthesis and crystal structure of a compound with an 8-oxa-6-azabicyclo[3.2.1]octane core, contributing to knowledge about bicyclic structures with potential pharmacological applications (Wu et al., 2015).
Mechanism of Action
Target of Action
N-Desmethyl Benztropine Hydrochloride, also known as rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride, primarily targets dopamine transporters . It also presents affinity for histamine and muscarinic receptors .
Mode of Action
The compound exerts its action by selectively inhibiting dopamine transporters . This inhibition increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission . Additionally, it interacts with histamine and muscarinic receptors, contributing to its overall pharmacological effects .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl Benztropine Hydrochloride is the dopaminergic pathway . By inhibiting the reuptake of dopamine, it modulates the signaling in this pathway.
Result of Action
The inhibition of dopamine reuptake by N-Desmethyl Benztropine Hydrochloride leads to an increase in dopaminergic neurotransmission . This can result in various molecular and cellular effects, depending on the specific neural circuits involved. The compound’s interactions with histamine and muscarinic receptors may also produce additional effects .
Properties
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17;/h1-10,17-21H,11-14H2;1H/t17-,18+,19?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYHSYWBHUBSGQ-FMJRHHGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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